molecular formula C24H26ClN3O4S2 B2942530 6-Benzyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215661-07-6

6-Benzyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2942530
CAS No.: 1215661-07-6
M. Wt: 520.06
InChI Key: OWRYPAWUSFCBJM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a benzyl group, an ethylsulfonyl group, a benzamido group, and a tetrahydrothieno[2,3-c]pyridine group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as 1H-NMR, 13C-NMR, and HRMS are often used to confirm the structures of similar compounds .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the benzyl and benzamido groups could undergo reactions at the benzylic position . The tetrahydrothieno[2,3-c]pyridine group could also participate in various reactions.

Scientific Research Applications

Synthesis and Chemical Properties This compound's research applications often begin with its synthesis, which showcases its integration into novel chemical frameworks. The methodologies for creating such compounds emphasize the development of new synthetic routes that expand the chemical repertoire available for pharmaceutical and materials science research. For instance, the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related compounds demonstrates the chemical versatility and potential for generating new molecular entities with significant applications in drug discovery and development (Bakhite, Al‐Sehemi, & Yamada, 2005).

Biomedical Research Applications In the realm of biomedical research, compounds with complex structures such as 6-Benzyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride are of interest for their potential therapeutic properties. Research into similar compounds has focused on their antimicrobial activities, suggesting a broader implication for the compound in developing new antimicrobial agents (Patel & Agravat, 2007). Furthermore, the exploration of heterocyclic carboxamides indicates the potential for such compounds to serve as antipsychotic agents, underscoring the importance of chemical synthesis in pharmaceutical innovation (Norman, Navas, Thompson, & Rigdon, 1996).

Material Science and Engineering Beyond biomedical applications, the structural features of such compounds make them suitable candidates for material science research, particularly in developing new polymeric materials with unique properties. Studies on polyamides and related polymers highlight the potential for using complex carboxamides in engineering advanced materials with specific thermal, mechanical, and solubility characteristics (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Properties

IUPAC Name

6-benzyl-2-[(4-ethylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2.ClH/c1-2-33(30,31)18-10-8-17(9-11-18)23(29)26-24-21(22(25)28)19-12-13-27(15-20(19)32-24)14-16-6-4-3-5-7-16;/h3-11H,2,12-15H2,1H3,(H2,25,28)(H,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRYPAWUSFCBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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